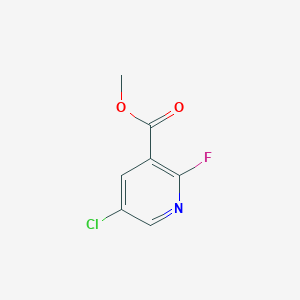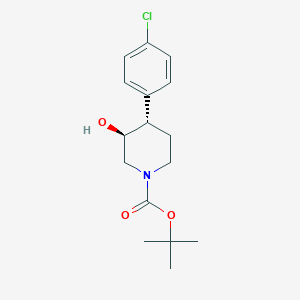
Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Overview
Description
Methyl 3-bromo-4-(trifluoromethoxy)benzoate is a chemical compound with the CAS Number: 1131594-45-0 . It has a molecular weight of 299.04 . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for Methyl 3-bromo-4-(trifluoromethoxy)benzoate is1S/C9H6BrF3O3/c1-15-8(14)5-2-3-7(6(10)4-5)16-9(11,12)13/h2-4H,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Methyl 3-bromo-4-(trifluoromethoxy)benzoate is a liquid at room temperature .Scientific Research Applications
Synthesis of Organic Compounds
- Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives: This compound is used in the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, which is a useful building block for developing new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Applications in Carbohydrate Research
- Synthesis of D-Forosamine: It plays a role in the complex synthesis of d-forosamine, a component in certain antibiotics (Baer & Hanna, 1981).
Applications in Organic Chemistry
- Formation of Arynes and Naphthalenes: Methyl 3-bromo-4-(trifluoromethoxy)benzoate is involved in generating arynes, which are intermediates in synthesizing naphthalenes and naphthols (Schlosser & Castagnetti, 2001).
Fluorine Chemistry
- Interaction with Sulfur Tetrafluoride: This compound undergoes transformation when treated with sulfur tetrafluoride, leading to the formation of new fluorine-containing compounds (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Biological Applications
- Synthesis of Cyanoflavones: It's used in the synthesis of cyanoflavones, which have been tested for antibacterial and antifungal properties (Gaydou et al., 2006).
Fluorescence Studies
- Fluorescence Probe Properties: The compound has been used in studies investigating fluorescence spectral characteristics in various media, contributing to our understanding of charge transfer and fluorescence in organic compounds (Singh & Darshi, 2002).
Photoactive Compounds
- Synthesis of Photoactive Molecules: It is used in synthesizing ortho-fluoroazobenzenes, which are studied for their photoactive properties (Sylvester & Benedict, 2021).
Safety And Hazards
properties
IUPAC Name |
methyl 3-bromo-4-(trifluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-3-7(6(10)4-5)16-9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGFQIWUUXHAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662404 | |
| Record name | Methyl 3-bromo-4-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-(trifluoromethoxy)benzoate | |
CAS RN |
1131594-45-0 | |
| Record name | Methyl 3-bromo-4-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419658.png)
![2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole](/img/structure/B1419659.png)


![methyl 5-(4-bromophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1419665.png)
![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride](/img/structure/B1419666.png)


![2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419672.png)

![N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1419675.png)


